molecular formula C21H15ClN4O3 B2874213 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-61-3

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2874213
CAS RN: 941989-61-3
M. Wt: 406.83
InChI Key: RMGUAOAOGCWUKV-UHFFFAOYSA-N
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Description

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15ClN4O3 and its molecular weight is 406.83. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthetic Approaches

  • Crystallography and Molecular Interactions

    Research has detailed the crystallographic analysis of compounds within this chemical family, highlighting the importance of hydrogen bonding and π-interactions in determining molecular structure and assembly. For instance, compounds exhibiting planar fused-ring systems and centrosymmetric dimers linked by hydrogen bonds illustrate the intricate molecular interactions contributing to the stability and formation of these compounds (Low et al., 2004).

  • Synthetic Methodologies

    The development of synthetic routes for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from basic heterocyclic precursors has been explored, emphasizing the structural diversity and potential for significant variation in biopharmaceutical properties. This research underscores the adaptability and versatility of these compounds in various scientific applications, ranging from material science to pharmaceuticals (Jatczak et al., 2014).

  • Green Chemistry Approaches

    Efforts to synthesize derivatives of pyrido[2,3-d]pyrimidines through environmentally friendly methods have been reported, illustrating the chemical community's commitment to sustainable and efficient synthetic strategies. These approaches not only expand the repertoire of available compounds but also contribute to the methodology of green chemistry (Ahadi et al., 2014).

  • Photophysical Properties and Applications

    Investigations into the photophysical properties of pyrimidine-phthalimide derivatives have revealed their potential in pH-sensing applications. The ability to tune the photophysical properties through molecular design offers promising avenues for the development of novel sensors and imaging agents (Yan et al., 2017).

  • Antimicrobial Activity

    Research into the antimicrobial activity of pyrido[1,2-a]pyrimidine derivatives has generated interest in their potential as chemotherapeutic agents. By synthesizing and evaluating the antimicrobial efficacy of these compounds, scientists are contributing valuable insights into the development of new antibacterial and antifungal treatments (Alwan et al., 2014).

properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c22-15-8-6-14(7-9-15)18(27)13-25-17-5-3-11-24-19(17)20(28)26(21(25)29)12-16-4-1-2-10-23-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGUAOAOGCWUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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